![molecular formula C10H11ClO4S2 B2934365 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide CAS No. 134835-93-1](/img/structure/B2934365.png)
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide
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Overview
Description
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide (CPDTO) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic organic compound that contains both sulfur and oxygen atoms in its structure. CPDTO has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth, and reduce the production of inflammatory cytokines. 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has also been shown to exhibit anti-viral activity against the hepatitis B virus.
Advantages and Limitations for Lab Experiments
One advantage of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is its potential as a novel anti-tumor agent. It has been shown to exhibit anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to possess anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections. However, one limitation of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is its potential toxicity, which may limit its clinical use.
Future Directions
There are several future directions for research on 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide. One area of interest is the development of more potent analogs of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide with improved anti-tumor activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide, which may lead to the development of new anti-cancer therapies. Finally, the potential use of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide as a treatment for inflammatory diseases and viral infections warrants further investigation.
Synthesis Methods
The synthesis of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to produce 4-chlorophenylacetyl chloride. This is then reacted with 1,3-dithiane in the presence of a catalyst to produce the desired product, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide.
Scientific Research Applications
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has also been shown to possess anti-viral activity against the hepatitis B virus.
properties
IUPAC Name |
5-(4-chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S2/c11-10-3-1-8(2-4-10)9-5-16(12,13)7-17(14,15)6-9/h1-4,9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNYXZMVXSBAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)(=O)CS1(=O)=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide |
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